molecular formula C21H19FN2O4S B2615556 6-FLUORO-4-(4-METHYLBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLINE CAS No. 1111014-67-5

6-FLUORO-4-(4-METHYLBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLINE

Cat. No.: B2615556
CAS No.: 1111014-67-5
M. Wt: 414.45
InChI Key: BGSHKCKQGKOSRU-UHFFFAOYSA-N
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Description

6-FLUORO-4-(4-METHYLBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLINE is a synthetic organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-FLUORO-4-(4-METHYLBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the fluorine atom: This can be done via electrophilic fluorination using reagents like Selectfluor.

    Morpholine carbonylation: The morpholine-4-carbonyl group can be introduced through acylation reactions using morpholine and acyl chlorides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the methyl group on the benzene ring.

    Reduction: Reduction reactions could target the quinoline core or the sulfonyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the fluorine atom or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

6-FLUORO-4-(4-METHYLBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLINE could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a therapeutic agent due to its structural similarity to known drugs.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an antibacterial agent, it might inhibit bacterial DNA gyrase or topoisomerase IV. If it has anticancer properties, it could interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Ciprofloxacin: An antibiotic with a fluorinated quinoline structure.

    Gefitinib: An anticancer drug with a quinoline core.

Uniqueness

6-FLUORO-4-(4-METHYLBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLINE is unique due to the specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

[6-fluoro-4-(4-methylphenyl)sulfonylquinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S/c1-14-2-5-16(6-3-14)29(26,27)20-17-12-15(22)4-7-19(17)23-13-18(20)21(25)24-8-10-28-11-9-24/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSHKCKQGKOSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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